molecular formula C14H17NO B7807853 4-(Cyclohexylmethoxy)benzonitrile

4-(Cyclohexylmethoxy)benzonitrile

Cat. No.: B7807853
M. Wt: 215.29 g/mol
InChI Key: ANAILLNXVHSWDA-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethoxy)benzonitrile is a benzonitrile derivative featuring a cyclohexylmethyl group attached via an ether linkage to the para position of the benzene ring. The cyclohexylmethoxy group confers unique steric and electronic properties, influencing solubility, reactivity, and applications in pharmaceuticals, materials science, and organic synthesis.

Properties

IUPAC Name

4-(cyclohexylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h6-9,13H,1-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAILLNXVHSWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethoxy)benzonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-hydroxybenzonitrile with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromobenzonitrile is reacted with cyclohexylmethylboronic acid in the presence of a palladium catalyst and a base like potassium phosphate. This method offers high yields and selectivity under mild reaction conditions.

Industrial Production Methods

Industrial production of 4-(Cyclohexylmethoxy)benzonitrile may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; sulfonation with concentrated sulfuric acid; halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-(Cyclohexylmethoxy)benzoic acid.

    Reduction: 4-(Cyclohexylmethoxy)benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Cyclohexylmethoxy)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism can vary based on the structural features of the compound and the nature of the target.

Comparison with Similar Compounds

Structural and Physical Properties

The substituent on the benzonitrile core significantly impacts molecular weight, polarity, and physical state. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-(trans-4-Pentylcyclohexyl)benzonitrile trans-4-pentylcyclohexyl C₁₈H₂₅N 255.40 Liquid crystal precursor; high thermal stability
4-(trans-4-Propylcyclohexyl)benzonitrile trans-4-propylcyclohexyl C₁₆H₂₁N 227.34 Laboratory chemical; used in synthesis
4-(4-Ethylcyclohexyl)benzonitrile trans-4-ethylcyclohexyl C₁₅H₁₉N 213.32 High-purity reference standard
4-(Methoxymethoxy)benzonitrile methoxymethoxy C₉H₉NO₂ 163.18 Intermediate in polymer synthesis
4-(3-Thienyl)benzonitrile 3-thienyl C₁₁H₇NS 185.24 Building block for heterocyclic compounds

Key Observations :

  • Alkylcyclohexyl substituents (e.g., pentyl, propyl) increase hydrophobicity and molecular weight, enhancing thermal stability for materials science applications .
  • Oxygen-containing substituents (e.g., methoxymethoxy) introduce polarity, improving solubility in polar solvents .
  • Heteroaromatic substituents (e.g., thienyl) enable conjugation and electronic modulation, useful in optoelectronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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